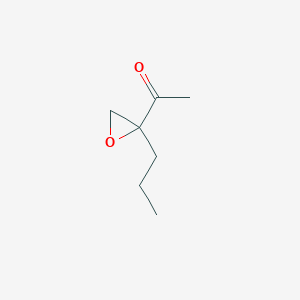

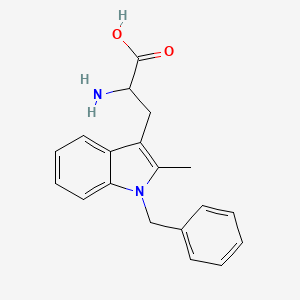

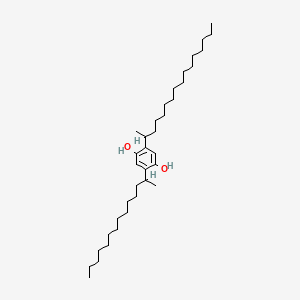

![molecular formula C12H33O3PSi3 B14495282 Phosphine, tris[[(trimethylsilyl)oxy]methyl]- CAS No. 63245-87-4](/img/structure/B14495282.png)

Phosphine, tris[[(trimethylsilyl)oxy]methyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a colorless liquid that ignites in air and hydrolyzes readily . It is widely used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Tris(trimethylsilyl)phosphine is prepared by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy . The reaction can be represented as follows: [ \frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl ]

Other methods include:

- Reaction of alkali metal phosphides (NaPH₂, KPH₂, Li₃P) with chlorotrimethylsilane or fluorotrimethylsilane in 1,2-dimethoxyethane or diethyl ether .

- Reaction of sodium-potassium alloy with white or red phosphorus in refluxing 1,2-dimethoxyethane for 24 hours, followed by the addition of chlorotrimethylsilane and heating at reflux for 72 hours .

- Reaction of piperidinodichlorophosphine with lithium powder and chlorotrimethylsilane in refluxing tetrahydrofuran .

- Reaction of phosphine with excess trimethylsilyl triflate in the presence of a tertiary amine in an inert solvent (Et₂O) at low temperature .

- Reaction of phosphorus trichloride, magnesium, and chlorotrimethylsilane .

化学反応の分析

Tris(trimethylsilyl)phosphine undergoes several types of chemical reactions:

Hydrolysis: The compound hydrolyzes to give phosphine and trimethylsilanol[ P(SiMe_3)_3 + 3 H_2O \rightarrow PH_3 + 3 HOSiMe_3 ]

Reaction with Acyl Chlorides: Treatment with certain acyl chlorides gives phosphaalkynes, such as tert-butylphosphaacetylene.

Reaction with Potassium tert-Butoxide: Cleaves one P-Si bond, giving the phosphide salt[ P(SiMe_3)_3 + KO-t-Bu \rightarrow KP(SiMe_3)_2 + Me_3SiO-t-Bu ]

Reaction with Metal Halides or Carboxylates: Used in the preparation of metal phosphido clusters, liberating silyl halide or silyl carboxylate.

科学的研究の応用

Tris(trimethylsilyl)phosphine has several scientific research applications:

Precursor for Nanocrystals: It is used as a precursor for the synthesis of indium phosphide (InP) and indium gallium phosphide (InGaP) nanocrystals, which are type III-V semiconductors.

Asymmetric Catalysis: It is used to synthesize chiral TMS-phospholane, which can be further used to synthesize various bisphospholane ligands for asymmetric catalysis.

Metal Phosphido Clusters: It is a reagent in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates.

作用機序

The mechanism of action of tris(trimethylsilyl)phosphine involves its ability to act as a reducing agent and a ligand. It can donate electrons to metal centers, forming stable complexes. The compound’s reactivity is largely due to the presence of the trimethylsilyl groups, which can be cleaved under certain conditions to form reactive intermediates .

類似化合物との比較

Tris(trimethylsilyl)phosphine can be compared with other similar compounds such as:

Tris(2-carboxyethyl)phosphine (TCEP): Used as a reducing agent in biological and medical studies.

Tris(hydroxymethyl)phosphine (THP): Used as a reducing agent and deoxygenative reagent in organic synthesis.

Tris(hydroxypropyl)phosphine (THPP): Also used as a reducing agent in biological and medical studies.

Tris(trimethylsilyl)phosphine is unique due to its ability to form stable metal phosphido clusters and its use as a precursor for nanocrystals and asymmetric catalysis .

特性

CAS番号 |

63245-87-4 |

|---|---|

分子式 |

C12H33O3PSi3 |

分子量 |

340.62 g/mol |

IUPAC名 |

tris(trimethylsilyloxymethyl)phosphane |

InChI |

InChI=1S/C12H33O3PSi3/c1-17(2,3)13-10-16(11-14-18(4,5)6)12-15-19(7,8)9/h10-12H2,1-9H3 |

InChIキー |

FMEPUFHWBXTBMJ-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)OCP(CO[Si](C)(C)C)CO[Si](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。